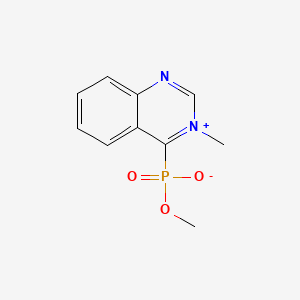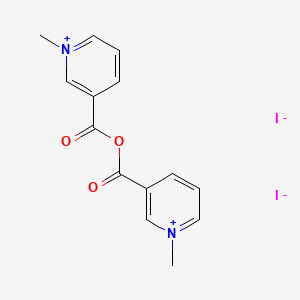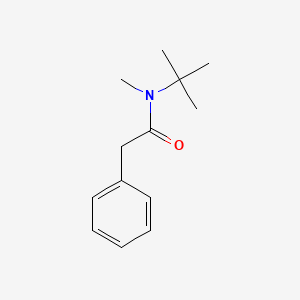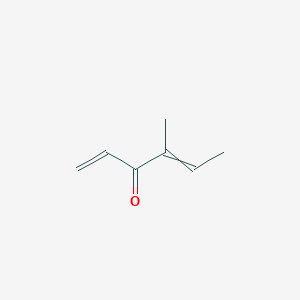![molecular formula C9H15NO4 B14317591 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate CAS No. 112477-05-1](/img/structure/B14317591.png)
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is a chemical compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2-hydroxyethyl prop-2-enoate with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually catalyzed by a base such as triethylamine, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a monomer in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in various applications, such as enzyme inhibition and polymer cross-linking.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the carbamoyl group.
2-Ethylhexyl acrylate: Similar ester group but with a different alkyl chain.
2-Aminoethyl methacrylate: Contains an amino group instead of the carbamoyl group.
Uniqueness
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is unique due to the presence of both the carbamoyl and α,β-unsaturated ester groups. This combination imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
112477-05-1 |
|---|---|
Formule moléculaire |
C9H15NO4 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(propan-2-ylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-4-8(11)13-5-6-14-9(12)10-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |
Clé InChI |
IXUCQUSGPRFESA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


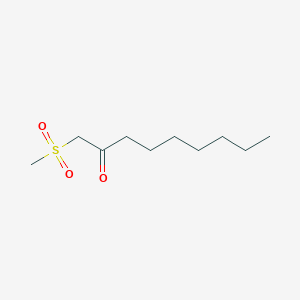
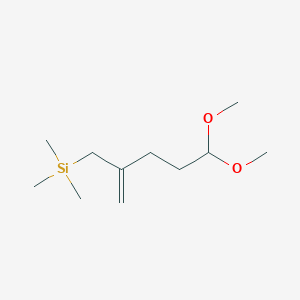
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
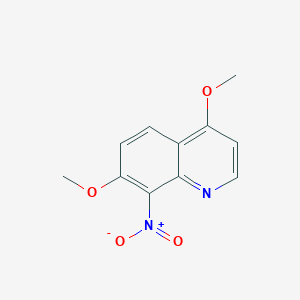


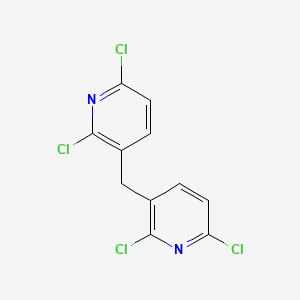

![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
